Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside
CAS No.: 41670-79-5
Cat. No.: VC21064225
Molecular Formula: C16H24O9S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 41670-79-5 |
---|---|
Molecular Formula | C16H24O9S |
Molecular Weight | 392.4 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 |
Standard InChI Key | YPNFVZQPWZMHIF-IBEHDNSVSA-N |
Isomeric SMILES | CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Chemical Properties and Structure
Molecular Structure and Formula
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside has the molecular formula C₁₆H₂₄O₉S and a molecular weight of 392.4 g/mol . The compound's structure features a six-membered pyranose ring with four acetoxy groups (-OAc) at positions 2, 3, 4, and 6, and an ethylthio group (-SEt) at the anomeric position. The stereochemistry at the anomeric carbon is alpha (α), which distinguishes it from its beta counterpart and influences its reactivity in chemical transformations. This specific stereochemical arrangement affects both the physical properties and chemical behavior of the compound in various reaction environments.
Physical Properties
The physical properties of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside are summarized in the following table:
Property | Value |
---|---|
Physical State | Crystalline powder |
Molecular Weight | 392.4 g/mol |
Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol |
CAS Number | 41670-79-5 |
IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
The compound's good solubility in organic solvents facilitates its use in various synthetic applications and makes it amenable to common laboratory procedures including chromatography and spectroscopic analysis.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside typically involves the acetylation of thioglucopyranoside. The primary synthetic approach begins with a suitable glucopyranoside derivative that undergoes reaction with an ethylthio group at the anomeric position, followed by acetylation of the hydroxyl groups. This process requires careful control of reaction conditions to ensure the selective acetylation of the hydroxyl groups while maintaining the desired stereochemistry at the anomeric center.
Reaction Conditions and Mechanisms
The acetylation of thioglucopyranoside typically proceeds through reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mechanism involves nucleophilic attack by the hydroxyl groups on the acetic anhydride, facilitated by the catalyst. Temperature control is crucial during this process to ensure selectivity and stereochemical outcomes. The reaction conditions must be carefully managed to prevent undesired side reactions or stereochemical inversions, particularly at the anomeric center.
Purification Techniques
Following synthesis, Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods include recrystallization and chromatography techniques. In laboratory settings, column chromatography using silica gel and appropriate solvent systems can effectively separate the desired product from impurities. For industrial-scale production, more efficient purification methods such as automated flash chromatography or crystallization processes may be employed to achieve the desired purity while maximizing yield.
Chemical Reactivity
Hydrolysis Reactions
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside undergoes hydrolysis under both acidic and basic conditions. Under acidic conditions, the acetyl groups can be selectively removed to yield partially or fully deacetylated derivatives. Under basic conditions, hydrolysis typically proceeds more rapidly and can affect both the acetyl groups and potentially the thioglycoside linkage. The hydrolysis reactions are important for modifying the compound's structure and generating derivatives with different functional properties. Common reagents for these transformations include hydrochloric acid for acidic hydrolysis and sodium hydroxide for basic hydrolysis.
Substitution Reactions
The ethylthio group at the anomeric position can undergo substitution reactions with various nucleophiles, making this compound valuable in glycosylation chemistry. These substitution reactions allow for the formation of new glycosidic bonds, which are essential for synthesizing complex carbohydrates and glycoconjugates. The substitution reactions typically require activation of the thioglycoside, which can be achieved using various promoters including N-iodosuccinimide (NIS) with a Lewis acid, or heavy metal salts. The stereochemical outcome of these substitutions can be influenced by the reaction conditions, solvent choice, and the nature of the nucleophile.
Oxidation and Reduction Reactions
The sulfur atom in Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside can undergo oxidation to form sulfoxides or sulfones, which exhibit different reactivity patterns compared to the parent thioglycoside. These oxidized derivatives often show enhanced reactivity in glycosylation reactions. Oxidation can be achieved using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Reduction reactions, while less common, can also be performed to modify the compound's structure or to generate derivatives with altered properties. These transformations expand the utility of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside in organic synthesis and pharmaceutical development.
Biological Activity and Mechanisms
Biochemical Interactions
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside exhibits various biochemical interactions that contribute to its potential biological activities. The compound can interact with enzymes and proteins, potentially influencing carbohydrate metabolism pathways. These interactions are complex and depend on the specific biochemical context. While the compound itself is primarily used as a synthetic intermediate rather than a therapeutic agent, understanding its biochemical interactions is valuable for anticipating the properties of the final products it contributes to forming.
Structure-Activity Relationships
The biological activity of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside and related compounds is influenced by their structural features. The presence of acetyl groups enhances lipophilicity, potentially affecting cellular uptake and distribution. The anomeric configuration (alpha vs. beta) can significantly impact binding interactions with biomolecules and consequent biological effects. Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced biological properties or specific pharmacological profiles. The systematic modification of the basic thioglucopyranoside structure has led to the development of compounds with diverse biological activities, demonstrating the importance of structural optimization in drug development processes.
Research Applications
Role in Glycosylation Reactions
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside serves as an important glycosyl donor in synthetic organic chemistry, particularly in glycosylation reactions. These reactions are fundamental to the synthesis of complex carbohydrates, oligosaccharides, and glycoconjugates. The compound's effectiveness in glycosylation stems from the relative stability of the thioglycoside linkage under various conditions, combined with its selective activation in the presence of specific promoters. This controlled reactivity allows for the strategic assembly of complex carbohydrate structures with defined stereochemistry at the glycosidic linkages.
Pharmaceutical Development
In pharmaceutical research, Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside and its derivatives play important roles as intermediates in drug synthesis. The compound's unique structure allows for modifications that can enhance drug efficacy, bioavailability, or targeting. For example, incorporating this compound or its derivatives into drug formulations has been shown to improve the pharmacokinetic properties of certain therapeutic agents. The ability to modify carbohydrate structures using thioglycosides as building blocks has contributed to the development of carbohydrate-based drugs and drug delivery systems with improved therapeutic profiles.
Biotechnology Applications
In biotechnology, Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside contributes to various applications including the production of modified glycoproteins. These modified glycoproteins have applications in vaccine development, where they can enhance stability and immunogenicity. Additionally, the compound plays a role in the production of therapeutic proteins, which are increasingly important in modern medicine. Research has demonstrated its effectiveness in producing recombinant proteins with improved therapeutic profiles when used in cell culture systems.
Comparative Analysis with Related Compounds
Structural Variants
Several structural variants of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside exist, including the beta-anomeric form and galactose-based analogues. The table below compares key properties of these related compounds:
Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |
---|---|---|---|---|
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside | C₁₆H₂₄O₉S | 392.4 g/mol | 41670-79-5 | Alpha configuration at anomeric position |
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | C₁₆H₂₄O₉S | 392.4 g/mol | 52645-73-5 | Beta configuration at anomeric position |
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | C₁₆H₂₄O₉S | 392.4 g/mol | 55722-49-1 | Beta configuration and galactose stereochemistry |
These structural variations significantly influence the compounds' reactivity, particularly in glycosylation reactions, where stereochemistry at the anomeric center plays a crucial role in determining reaction outcomes and the properties of resulting glycosides .
Reactivity Differences
The alpha and beta anomers of thioglucopyranosides exhibit different reactivity patterns in glycosylation reactions. The alpha anomer (Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside) typically demonstrates distinct kinetic behavior compared to its beta counterpart. These differences can be exploited in synthetic strategies to achieve stereoselective glycosylation outcomes. Additionally, the galactose-based analogue (Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside) shows different reactivity due to the axial orientation of the hydroxyl group at C4, which affects both the compound's conformation and its interactions with reaction partners or biological targets .
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